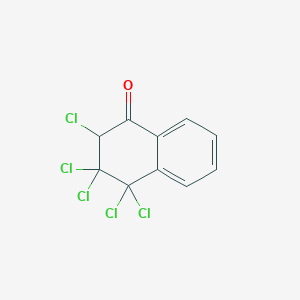
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one is a chlorinated organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of five chlorine atoms and a dihydronaphthalene ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of naphthalenone derivatives. One common method is the chlorination of 3,4-dihydronaphthalen-1(2H)-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the carbonyl group.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated naphthoquinones, while reduction can produce partially dechlorinated naphthalenones. Substitution reactions result in the formation of various substituted naphthalenones.
Wissenschaftliche Forschungsanwendungen
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3,4,4-Pentachloro-1,2-dihydronaphthalene: Similar structure but lacks the carbonyl group.
2,3,3,4,4-Pentachloronaphthalene: Fully chlorinated naphthalene without the dihydro and carbonyl features.
2,3,3,4,4-Pentachloro-3,4-dihydro-1-naphthol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one is unique due to its combination of a dihydronaphthalene ring, multiple chlorine atoms, and a carbonyl group
Eigenschaften
CAS-Nummer |
64981-72-2 |
|---|---|
Molekularformel |
C10H5Cl5O |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2,3,3,4,4-pentachloro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H5Cl5O/c11-8-7(16)5-3-1-2-4-6(5)9(12,13)10(8,14)15/h1-4,8H |
InChI-Schlüssel |
ZJWCSLMEJCBRQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(C(C2(Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


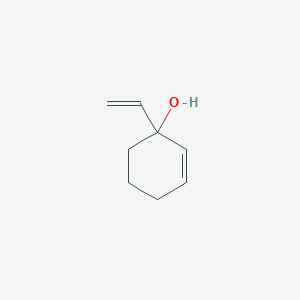
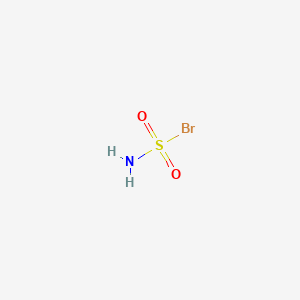
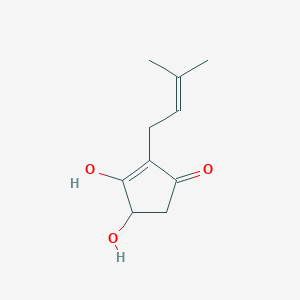
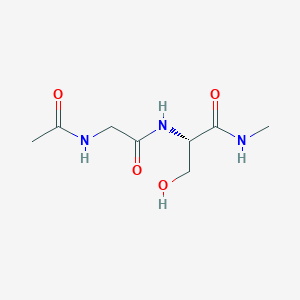
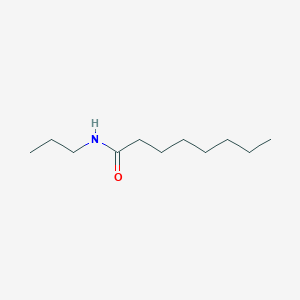
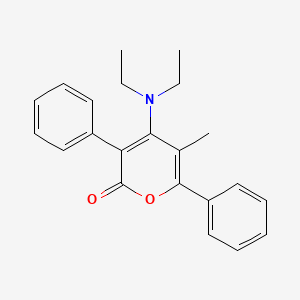

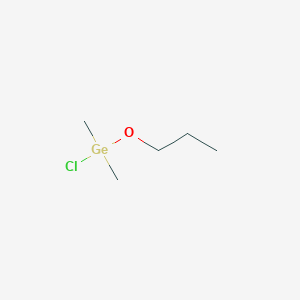
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
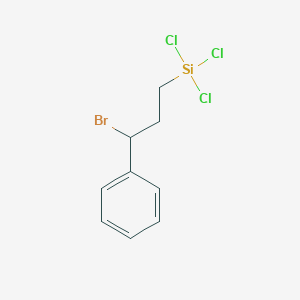
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
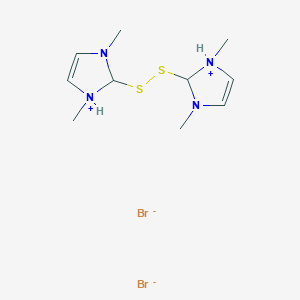
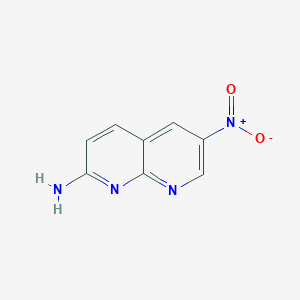
![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
